molecular formula C13H11N5O2S2 B2776543 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2097872-76-7

5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2776543
CAS No.: 2097872-76-7
M. Wt: 333.38
InChI Key: PTHCQECSPDLAAI-UHFFFAOYSA-N
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Description

5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex heterocyclic compound that features both thiadiazole and benzothiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves the reaction of 1,2,5-thiadiazole derivatives with pyrrolidine and benzothiadiazole precursors. One common method includes heating 5-substituted 1,2,5-thiadiazol-2-amines with itaconic acid under solvent-free conditions or with acetic acid at 140–150°C . This reaction yields the desired heterocyclic ensemble, which can be further purified and characterized.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole or benzothiadiazole rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various functionalized derivatives with potential biological activities.

Scientific Research Applications

5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.

    Benzothiadiazole derivatives: Used in organic electronics and as bioactive molecules.

    Pyrrolidine derivatives: Commonly found in pharmaceuticals and agrochemicals.

Uniqueness

This dual functionality makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S2/c19-13(8-1-2-10-11(5-8)16-22-15-10)18-4-3-9(7-18)20-12-6-14-21-17-12/h1-2,5-6,9H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHCQECSPDLAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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